2,2,2-Trifluoroethyl triethylammonium triflate

Description

Historical Development of Triflate Compounds in Organofluorine Chemistry

The historical development of triflate compounds is deeply rooted in the broader evolution of organofluorine chemistry, which traces its origins to pioneering work in the nineteenth century. The foundation of organofluorine chemistry was established when Alexander Borodin, notably recognized as both a chemist and classical music composer, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862. This groundbreaking work represented the initial example of synthesis of an organofluorine compound by halogen exchange, a methodology that has become broadly utilized in fluorine chemistry and particularly in fluorochemical industry applications for introducing fluorine atoms into organic molecules.

The actual first synthesis of an organofluorine compound was reported earlier by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. However, the systematic development of organofluorine chemistry remained relatively undeveloped until the 1920s due to the hazards and difficulties associated with handling highly reactive and corrosive reagents. The isolation of elemental fluorine itself was not achieved until 1886 when Moissan successfully electrolyzed a melt mixture of potassium hydrogen difluoride and hydrogen fluorine.

The development of trifluoromethanesulfonate compounds, commonly referred to as triflates, emerged as part of the broader advancement in organofluorine chemistry during the twentieth century. These compounds gained particular significance due to their exceptional stability and unique reactivity profiles. The historical progression of organofluorine chemistry established the foundation for contemporary triflate chemistry, with systematic molecular dynamics simulations and computational studies now providing detailed insights into the behavior of complex triflate-containing systems.

Structural Classification and Nomenclature

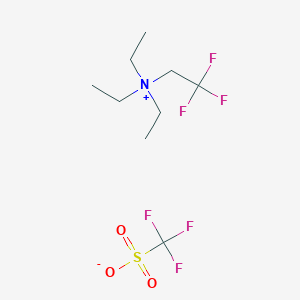

2,2,2-Trifluoroethyl triethylammonium triflate is characterized by a specific molecular structure with the chemical formula C₉H₁₇F₆NO₃S and a molecular weight of 333.30 daltons. The compound is systematically classified as a quaternary ammonium salt containing both fluorinated alkyl and triflate functionalities. The International Union of Pure and Applied Chemistry nomenclature follows standard conventions for complex ionic compounds, with the systematic name reflecting the presence of the 2,2,2-trifluoroethyl group attached to the triethylammonium cation, balanced by the trifluoromethanesulfonate anion.

The structural architecture of this compound encompasses several distinct molecular components that contribute to its unique properties. The triethylammonium cation serves as the positively charged component, featuring a central nitrogen atom coordinated to three ethyl groups and one 2,2,2-trifluoroethyl group. The trifluoromethanesulfonate anion, commonly abbreviated as triflate in chemical literature, provides the anionic counterpart with the molecular formula CF₃SO₃⁻. This particular combination creates a unique ionic liquid with distinctive physicochemical characteristics.

The molecular structure exhibits specific spatial arrangements that influence the compound's behavior in various chemical environments. Computational studies have revealed that the triethylammonium cation acts as a hydrogen-bond donor, capable of donating a single hydrogen bond, while the triflate anion functions as a hydrogen-bond acceptor that can accept multiple hydrogen bonds through its sulfonate oxygen atoms. These structural features contribute significantly to the compound's properties as an ionic liquid and its potential applications in various chemical processes.

Significance in Ionic Liquid Research

This compound holds particular significance within the broader context of ionic liquid research due to its classification as a protic ionic liquid with unique structural characteristics. Triflate ionic liquids have gained considerable attention for practical applications in various fields due to their hydrolytic stability, which makes them preferred reaction media compared to ionic liquids containing hydrolytically unstable hexafluorophosphate or tetrafluoroborate anions. The exceptional stability of triflate-based ionic liquids has been demonstrated in numerous organic synthesis applications, including Claisen rearrangements, fluorolactonization reactions, and Schmidt reactions.

Research investigations have revealed that triethylammonium triflate exhibits distinctive phase behavior characteristics, including two successive first-order transitions at approximately 230 and 310 Kelvin during heating processes. These phase transitions correspond to crystalline-to-plastic and plastic-to-liquid transformations, respectively, which significantly influence the compound's transport properties and potential applications. Molecular dynamics simulations have provided detailed insights into the structural dynamics of triethylammonium triflate systems, revealing complex hydrogen bonding networks and ionic association patterns that govern the material's macroscopic properties.

The significance of this compound in ionic liquid research extends to its role as a model system for understanding protic ionic liquid behavior. Quasielastic neutron scattering studies have demonstrated that triethylammonium triflate exhibits unique proton dynamics, with the acidic proton serving as a tagged particle for investigating both global long-range motion of the cation and specific proton dynamics. These investigations provide crucial insights into transport properties that are essential for designing electrochemical devices and other technological applications.

Comparative studies with other ionic liquid systems have highlighted the distinctive properties of triflate-containing compounds. Research on imidazolium triflate ionic liquids has shown that capacitance values increase with cation alkyl chain length, challenging conventional hypotheses about the relationship between molecular structure and electrochemical performance. The unique combination of the 2,2,2-trifluoroethyl group with the triethylammonium triflate framework creates opportunities for investigating structure-property relationships in fluorinated ionic liquid systems.

Current Research Landscape and Knowledge Gaps

The contemporary research landscape surrounding this compound encompasses several active areas of investigation, with particular emphasis on computational modeling, physicochemical characterization, and potential applications. Recent computational studies employing density functional theory calculations and molecular dynamics simulations have provided detailed insights into the equilibrium structure, hydrogen bonding patterns, and transport properties of triethylammonium triflate systems. These investigations have revealed that the protonation of triethylamine in the presence of strong organic acids occurs spontaneously, with the strength of hydrogen bonding and binding energy following specific trends based on anion characteristics.

Current research efforts have focused extensively on understanding the microscopic mechanisms underlying the macroscopic properties of triethylammonium-based protic ionic liquids. Molecular dynamics simulations covering wide temperature ranges have analyzed properties ranging from self-diffusion and electrical conductivity to rotational relaxation and hydrogen-bond dynamics. These studies have identified specific temperature-dependent behaviors, including subdiffusive motions of acidic protons and dynamic equilibria between different coordination environments.

Significant knowledge gaps remain in several areas of triethylammonium triflate research. The precise relationship between molecular structure modifications, such as the incorporation of 2,2,2-trifluoroethyl groups, and resulting physicochemical properties requires further investigation. While computational studies have provided valuable insights into hydrogen bonding patterns and molecular dynamics, experimental validation of these theoretical predictions remains limited. The development of comprehensive structure-property relationships for fluorinated triethylammonium triflate systems represents an important area for future research advancement.

Applications research represents another area where significant opportunities exist for expanding the current understanding of this compound. Although triflate ionic liquids have demonstrated utility in various organic synthesis applications, the specific advantages and limitations of fluorinated variants require systematic investigation. The potential applications in electrochemical systems, catalysis, and materials science represent promising areas for future research development, particularly given the unique combination of properties offered by the trifluoroethyl triethylammonium triflate system.

Research on aluminum and gallium triflate complexes as solvate ionic liquids has demonstrated the potential for metal triflate systems to function as soluble and catalytically active forms of their corresponding metal salts. However, the specific role that fluorinated organic cations might play in such systems remains unexplored. The development of comprehensive synthetic methodologies for preparing this compound and related compounds represents another area where current knowledge remains limited, with existing literature providing only basic preparation protocols.

Properties

IUPAC Name |

triethyl(2,2,2-trifluoroethyl)azanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3N.CHF3O3S/c1-4-12(5-2,6-3)7-8(9,10)11;2-1(3,4)8(5,6)7/h4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBVQAPVHZQGQS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380392 | |

| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380230-73-9 | |

| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl triethylammonium triflate typically involves the reaction of 2,2,2-trifluoroethyl iodide with triethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl triethylammonium triflate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group is introduced into different substrates.

Addition Reactions: The compound can also be involved in addition reactions, particularly with unsaturated compounds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Typical solvents for these reactions include dichloromethane, acetonitrile, and tetrahydrofuran.

Catalysts: In some cases, catalysts such as Lewis acids or bases are used to enhance the reaction rate.

Major Products: The major products formed from these reactions are typically trifluoroethylated derivatives of the original substrates .

Scientific Research Applications

2,2,2-Trifluoroethyl triethylammonium triflate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl triethylammonium triflate involves the transfer of the trifluoroethyl group to a substrate. This process typically occurs through a nucleophilic substitution mechanism, where the trifluoroethyl group replaces a leaving group on the substrate . The molecular targets and pathways involved depend on the specific substrate and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Reactivity and Mechanism

Metal-Free vs. Metal-Catalyzed Reactions :

- The triethylammonium triflate operates without metal catalysts, leveraging the triflate anion’s ability to stabilize carbocationic intermediates . In contrast, mesityl(trifluoroethyl)iodonium triflate requires palladium catalysts for C–H activation, forming bimetallic intermediates .

- 2,2,2-Trifluoroethyl triflate (neutral) exhibits higher electrophilicity due to the triflate leaving group, enabling rapid alkylation in radiochemistry (e.g., ¹⁸F-labeled compounds) .

Regioselectivity :

Physical and Thermal Properties

- Ionic Liquids: Cyclopropenium-based triflate salts (e.g., bis(trifluoroethyl)aminocyclopropenium triflate) exhibit superior thermal stability (>300°C) and low volatility compared to triethylammonium triflate, making them suitable for high-temperature applications .

- Volatility: 2,2,2-Trifluoroethyl triflate (neutral) has a low boiling point (43–43.5°C), whereas the triethylammonium salt is non-volatile due to its ionic nature .

Key Research Findings

- Triethylammonium Triflate : Demonstrated in the trifluoroethylation of 43 acetanilide derivatives with yields up to 95% under optimized conditions (dichloromethane, room temperature) .

- Iodonium Triflate : Enables Pd-catalyzed ortho-trifluoroethylation of ureas, suppressing N-alkylation side reactions via acid modulation .

- Cyclopropenium Triflate : Exhibits ionic conductivities >1 mS/cm, suitable for battery electrolytes .

Biological Activity

2,2,2-Trifluoroethyl triethylammonium triflate (CAS No. 380230-73-9) is a fluorinated organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₉H₁₇F₆NO₃S

- Molecular Weight: 333.3 g/mol

- Appearance: Clear, colorless to pale yellow liquid

The biological activity of this compound is largely attributed to its trifluoromethyl group and ammonium component, which can interact with various biomolecules. The triflate group enhances electrophilicity, making it a potential candidate for nucleophilic attack by biological molecules such as proteins and nucleic acids.

Biological Activity

Research has indicated that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can possess antimicrobial properties due to their ability to disrupt cellular membranes and inhibit enzyme functions.

- Enzyme Inhibition : The presence of the trifluoromethyl group may enhance the compound's ability to inhibit certain enzymes involved in metabolic pathways.

- Cellular Interactions : The ammonium moiety is known to facilitate interactions with negatively charged biomolecules, potentially leading to altered cellular responses.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various fluorinated compounds, including this compound. Results indicated a significant reduction in bacterial growth in vitro, suggesting potential applications in developing new antimicrobial agents .

Study 2: Enzyme Interaction

Research focused on the interaction between fluorinated compounds and specific enzymes demonstrated that this compound could inhibit the activity of certain hydrolases. This inhibition was attributed to the compound's ability to mimic substrate structures due to its unique functional groups .

Study 3: Cytotoxicity Assessment

A cytotoxicity assay was performed on human cell lines to evaluate the safety profile of this compound. The results showed moderate cytotoxic effects at higher concentrations but indicated a potential therapeutic window for lower doses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Trifluoroacetyl-3-methylimidazolium | Trifluoromethyl group; imidazolium cation | Moderate enzyme inhibition |

| Triethylamine triflate | Amine structure; no fluorination | Limited biological activity |

| Perfluoropropyltriethylammonium | Perfluorinated chain; ammonium component | High antimicrobial potency |

Q & A

Q. How does this reagent compare to alternative trifluoroethylating agents (e.g., Togni’s reagent) in stereoselective synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.